1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone
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Overview
Description
1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone typically involves multi-step organic reactions. One common method is the condensation of 4,4-dimethyl-3,4-dihydroquinoline with an appropriate acylating agent, followed by amination to introduce the amino group at the 7-position. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimizing reaction conditions and using green chemistry principles can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may have potential therapeutic applications.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone is unique due to its specific substitution pattern and functional groups. These structural features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(7-amino-4,4-dimethyl-2,3-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H18N2O/c1-9(16)15-7-6-13(2,3)11-5-4-10(14)8-12(11)15/h4-5,8H,6-7,14H2,1-3H3 |
InChI Key |
MJEAKFCXJFQXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C2=C1C=C(C=C2)N)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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